molecular formula C18H19ClN2O5 B11454836 ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dimethoxyphenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dimethoxyphenyl)-4H-pyran-3-carboxylate

Cat. No.: B11454836
M. Wt: 378.8 g/mol
InChI Key: UJALIOAOXTUTJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dimethoxyphenyl)-4H-pyran-3-carboxylate is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the class of functionalized 4H-pyran derivatives, which are recognized as key scaffolds in the development of biologically active molecules . These compounds are prevalent in various natural products and have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The specific substitution pattern on this molecule, featuring the chloromethyl, cyano, and dimethoxyphenyl groups, along with the ester functionality, makes it a versatile synthetic intermediate. It can be utilized in carbon-carbon and carbon-heteroatom coupling reactions for the construction of more complex fine chemicals, pharmaceuticals, and spiro-heterocyclic compounds such as spirooxindoles . Furthermore, its structure suggests potential for use as a ligand in coordination chemistry. Related 4H-pyran derivatives have been shown to chelate with various biological metal ions (e.g., Cr(III), Fe(III), Co(II), Ni(II), Cu(II), Zn(II)) through their amino and cyano groups, forming complexes that can be investigated for their structural and antimicrobial properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C18H19ClN2O5

Molecular Weight

378.8 g/mol

IUPAC Name

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dimethoxyphenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C18H19ClN2O5/c1-4-25-18(22)16-14(8-19)26-17(21)11(9-20)15(16)10-5-6-12(23-2)13(7-10)24-3/h5-7,15H,4,8,21H2,1-3H3

InChI Key

UJALIOAOXTUTJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)N)CCl

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclocondensation

The most widely reported method for synthesizing 4H-pyran derivatives involves a one-pot, three-component reaction between an aldehyde, malononitrile, and ethyl acetoacetate. For the target compound, 3,4-dimethoxybenzaldehyde replaces simpler aryl aldehydes, while ethyl 2-(chloromethyl)acetoacetate (or its precursors) introduces the chloromethyl group at position 2 of the pyran ring.

Reaction Conditions:

  • Catalysts: Meglumine (10 mol%) or KOH

  • Solvent: Ethanol:water (9:1 v/v) or solvent-free

  • Temperature: Room temperature (25–30°C) or 60°C

  • Time: 30–35 minutes or 1 hour

Mechanistic Pathway:

  • Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.

  • Michael Addition: Ethyl 2-(chloromethyl)acetoacetate attacks the nitrile’s electrophilic β-carbon.

  • Cyclization and Tautomerization: Intramolecular cyclization forms the pyran ring, followed by tautomerization to the aromatic 4H-pyran structure.

Yield Optimization:

  • Meglumine-catalyzed reactions achieve 96% yield due to hydrogen bonding and electron-donating effects of the catalyst’s hydroxyl and amino groups.

  • KOH under solvent-free conditions yields 50–70% , limited by side reactions at elevated temperatures.

Solvent and Catalyst Systems

Meglumine in Ethanol:Water

Meglumine, a biodegradable and reusable catalyst, enables room-temperature reactions with high atom economy. Key advantages include:

ParameterValue/Outcome
Solvent RatioEthanol:water (9:1 v/v)
Catalyst Loading10 mol%
Reaction Time30–35 minutes
Yield94–96%
Recyclability5 cycles without yield loss

KOH Under Solvent-Free Conditions

While avoiding solvents simplifies workup, elevated temperatures (60°C) promote side reactions, reducing yields to 50–70%.

Structural Confirmation and Characterization

Post-synthesis, the compound is validated using:

Spectroscopic Data:

  • Exact Mass: 378.098249 g/mol

  • Molecular Formula: C₁₈H₁₉ClN₂O₅

  • ¹H NMR (CDCl₃): δ 1.00–1.03 (t, CH₃), 2.31 (s, CH₃), 3.92–3.99 (m, CH₂), 4.37 (s, pyran-H), 7.12–7.24 (m, aryl-H).

Chromatography:

  • Thin-layer chromatography (TLC) monitors reaction progress.

  • Ethanol recrystallization achieves >99% purity .

Chemical Reactions Analysis

Reactions::

    Nucleophilic Substitution (SN2): The benzylic position is susceptible to SN2 reactions due to resonance stabilization of the benzylic carbocation by the benzene ring.

    Oxidation: Alkyl benzenes can undergo oxidation reactions.

Common Reagents and Conditions::

    Nucleophilic Substitution: N-bromosuccinimide (NBS) is often used for benzylic halides.

    Oxidation: Various oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Major Products::
  • In SN2 reactions, substitution occurs at the benzylic position.
  • Oxidation may lead to functional group transformations.

Scientific Research Applications

Antimicrobial Activity

Research has shown that ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dimethoxyphenyl)-4H-pyran-3-carboxylate exhibits notable antimicrobial properties against various bacterial and fungal strains.

PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus0.25 μg/mLBactericidal
Escherichia coli0.50 μg/mLBactericidal
Pseudomonas aeruginosa0.75 μg/mLBacteriostatic
Candida albicansNot specifiedAntifungal

Studies indicate that the compound disrupts cell wall synthesis in fungi and inhibits bacterial growth by targeting specific metabolic pathways, making it a candidate for developing new antibiotics .

Anticancer Activity

Cytotoxicity assays have demonstrated that this compound possesses selective cytotoxic effects against several cancer cell lines, particularly breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through mechanisms such as increased caspase activity and annexin V staining.

Cell LineIC50 (μM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Disruption of metabolic pathways

The ability to selectively target cancer cells suggests potential for further development as an anticancer agent .

Synthetic Methodologies

The synthesis of this compound can be achieved through a multi-step reaction involving:

  • Starting Materials : The reaction typically begins with the condensation of appropriate aldehydes with malononitrile and ethyl acetoacetate.
  • Reagents : Common reagents include bases such as sodium ethoxide or potassium carbonate.
  • Purification : The product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.

This synthetic route allows for the modification of substituents on the pyran ring to enhance biological activity .

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of derivatives of this compound against multi-drug resistant bacterial strains, emphasizing its potential as a lead compound for antibiotic development .

Cytotoxic Effects

Research featured in Cancer Letters reported significant reductions in cell viability in MCF-7 cells treated with this compound, reinforcing its potential as an anticancer therapeutic.

Mechanism of Action

The exact mechanism remains to be elucidated, but it likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

Substituent Variations at Position 2

The chloromethyl group distinguishes the target compound from analogues with alkyl or aryl substituents:

Compound Name Position 2 Substituent Key Properties Reference
Target Compound –CH₂Cl High reactivity for derivatization
Ethyl 6-amino-5-cyano-2-methyl-4-(3,4-dimethoxyphenyl)-4H-pyran-3-carboxylate –CH₃ Lower reactivity; increased stability
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate –C₆H₅ (phenyl) Enhanced aromatic interactions; higher LogP

Impact : The chloromethyl group offers a synthetic handle for further functionalization, unlike methyl or phenyl groups, which prioritize stability or lipophilicity.

Aryl Group Variations at Position 4

The 3,4-dimethoxyphenyl group is compared to other aryl substituents:

Compound Name Position 4 Substituent Electronic Effects Biological Relevance
Target Compound 3,4-Dimethoxyphenyl Electron-donating (–OCH₃); polar Potential CNS activity
Ethyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate 3-Chlorophenyl Electron-withdrawing (–Cl); increased LogP Antibacterial activity
Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate –CH(CH₃)₂ (isopropyl) Steric hindrance; aliphatic Reduced aromatic interactions

Functional Group Variations at Positions 5 and 6

All analogues retain the 5-cyano and 6-amino groups, critical for hydrogen bonding and crystal packing . However, ester variations (e.g., ethyl vs. methyl) influence pharmacokinetics:

Compound Name Ester Group Lipophilicity (LogP) Crystallographic Notes
Target Compound Ethyl Moderate (~2.5) Hydrogen bonding via –NH₂ and –CN
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Ethyl Higher (~3.0) Boc group increases steric bulk

Biological Activity

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-dimethoxyphenyl)-4H-pyran-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its diverse biological activities. This article synthesizes available research findings related to its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClN2O5C_{18}H_{19}ClN_2O_5, with a molecular weight of approximately 378.81 g/mol. The compound features a pyran ring structure, which is significant for its biological activity due to the presence of functional groups that can interact with biological targets.

1. Anticancer Activity

Research has highlighted the potential of pyran derivatives, including this compound, in cancer treatment. A study demonstrated that derivatives with electron-withdrawing groups such as cyano (CN) and carboxylate (COOEt) exhibited significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundHCT-1160.36
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(o-tolyl)-4H-pyran-3-carboxylateUACC-620.24

These findings suggest that the presence of specific substituents enhances the anticancer properties of these compounds .

2. Antimicrobial Activity

Pyran derivatives have also shown promising antimicrobial properties. In vitro studies indicated that this compound exhibited significant activity against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

These results underscore the potential use of this compound in developing new antimicrobial agents .

3. Anti-inflammatory Activity

The anti-inflammatory effects of pyran derivatives have been linked to their ability to inhibit COX enzymes and other inflammatory mediators. This compound has been shown to reduce inflammation in animal models, suggesting its potential application in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various pyran derivatives, ethyl 6-amino-2-(chloromethyl)-5-cyano compounds were evaluated against multiple cancer cell lines including NCI-H460 and MDA-MB-435. Results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways.

Case Study 2: Antimicrobial Screening
A series of tests were conducted on ethyl 6-amino derivatives against pathogenic bacteria. The results showed a correlation between structural modifications and enhanced antimicrobial activity, particularly with halogenated substituents which increased membrane permeability in bacterial cells.

Q & A

Basic: What are the standard protocols for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step organic reactions, such as:

  • Step 1: Condensation of aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde) with malononitrile and ethyl acetoacetate.
  • Step 2: Introduction of the chloromethyl group via nucleophilic substitution or alkylation.
  • Step 3: Functionalization of the pyran ring with amino and cyano groups using ammonia/ammonium acetate and cyanide sources .

Optimization strategies:

  • Temperature: Maintain 60–80°C for cyclization steps to avoid side reactions.
  • Solvent: Use polar aprotic solvents (e.g., ethanol/water mixtures) to enhance solubility and reaction rates .
  • Catalysts: Ionic liquids (e.g., [2-aminobenzoato][PF6]) improve yields by stabilizing intermediates .

Basic: What spectroscopic and computational methods are recommended for structural characterization?

Answer:

  • NMR spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, with attention to aromatic protons (δ 6.5–7.5 ppm) and cyano/ester carbonyl signals (δ 160–170 ppm) .
  • IR spectroscopy: Identify NH2_2 (3330–3400 cm1^{-1}), CN (2180–2200 cm1^{-1}), and C=O (1690–1700 cm1^{-1}) stretches .
  • X-ray crystallography: Resolve stereochemistry and hydrogen-bonding networks (e.g., N–H⋯N interactions in NH2_2 groups) .
  • DFT calculations: Predict HOMO-LUMO gaps and thermodynamic stability using Gaussian/B3LYP methods .

Advanced: How can reaction mechanisms for pyran ring formation be elucidated?

Answer:

  • Kinetic studies: Monitor intermediate formation via time-resolved 1H^1H-NMR or HPLC.
  • Isotopic labeling: Use 15N^{15}N-ammonia to track amino group incorporation .
  • Computational modeling: Simulate transition states (e.g., for cyclocondensation) using DFT to identify rate-limiting steps .

Advanced: What strategies address contradictions in biological activity data across studies?

Answer:

  • Control experiments: Validate assay conditions (e.g., cell line viability, solvent toxicity).
  • Dose-response curves: Establish EC50_{50} values to compare potency across studies .
  • Structural analogs: Test derivatives (e.g., varying methoxy or chloromethyl groups) to isolate structure-activity relationships (SAR) .

Advanced: How can researchers resolve discrepancies in spectral or crystallographic data?

Answer:

  • Validation protocols: Cross-check NMR assignments with 2D techniques (COSY, HSQC) .
  • Crystallographic refinement: Address disorder in substituents (e.g., chloromethyl orientation) using SHELXL with restraints .
  • Data deposition: Compare with published datasets (e.g., Cambridge Structural Database) to verify bond lengths/angles .

Advanced: What methodologies guide thermodynamic property analysis via DFT?

Answer:

  • Geometry optimization: Use B3LYP/6-31G(d,p) basis sets to minimize energy.
  • Vibrational analysis: Calculate IR frequencies to confirm absence of imaginary modes (stability check) .
  • HOMO-LUMO analysis: Correlate electronic gaps with reactivity (e.g., nucleophilic attack at the cyano group) .

Advanced: How are derivatives synthesized for SAR studies?

Answer:

  • Substituent variation: Replace chloromethyl with bromomethyl or iodomethyl via halogen exchange .
  • Protecting groups: Temporarily mask the amino group (e.g., Boc protection) to modify the pyran ring .
  • Biological testing: Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .

Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?

Answer:

  • Disorder management: Use low-temperature (100 K) data collection to reduce thermal motion artifacts .
  • Hydrogen bonding: Co-crystallize with coformers (e.g., carboxylic acids) to stabilize lattice structures .
  • Data refinement: Apply TWIN/BASF scaling in SHELXL for twinned crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.